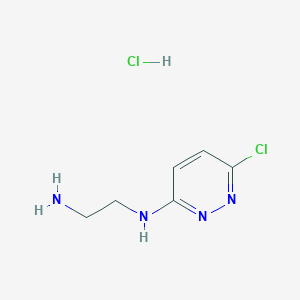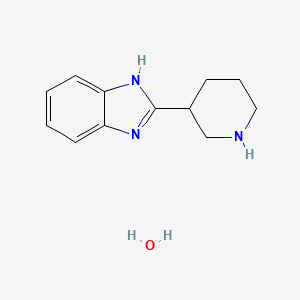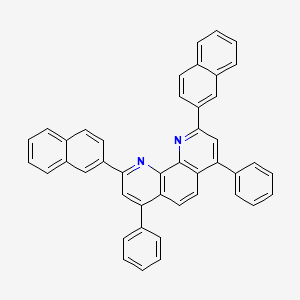
4-Dimethylaminophenylglyoxal hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dimethylaminophenylglyoxal hydrate, also known as 4-(dimethylamino)phenylacetaldehyde hydrate, is a chemical compound with the CAS number 1171790-84-3 . It has a molecular weight of 195.22 and its molecular formula is C10H13NO3 . This compound is typically stored at ambient temperature and is available in a solid-powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 195.21500 and a molecular formula of C10H13NO3 . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .Wissenschaftliche Forschungsanwendungen
Biomembrane Studies
A study by Duportail et al. (2004) utilized derivatives of dimethylaminophenyl to investigate the coupling between surface charge and hydration in biomembranes. The research utilized fluorescent probes sensitive to the effects of preferential hydration in model solvent systems, aiding in the study of phospholipid vesicles of different compositions. This work underscores the importance of understanding membrane properties for biological and medical sciences (Duportail, Klymchenko, Mély, & Demchenko, 2004).
Photochemical Investigations
Roque et al. (2003) conducted a comprehensive study on the 4'-dimethylaminoflavylium ion, revealing its intricate network of chemical reactions influenced by pH and light excitation. This research provides valuable insights into the multifunctional properties of dimethylaminophenyl derivatives, paving the way for applications in photochemistry and materials science (Roque, Lodeiro, Pina, Maestri, Dumas, Passaniti, & Balzani, 2003).
Atmospheric Chemistry
Loukonen et al. (2010) explored the enhancing effect of dimethylamine in sulfuric acid nucleation in the presence of water through computational studies. This work has implications for atmospheric science, particularly in understanding aerosol formation processes and their impact on climate and air quality (Loukonen, Kurtén, Ortega, Vehkamäki, Pádua, Sellegri, & Kulmala, 2010).
Nonlinear Optical Properties
Research by Rahulan et al. (2014) on the synthesis and investigation of novel chalcone derivative compounds, including those with dimethylamino phenyl groups, highlighted their potential in nonlinear optical applications. Such materials are crucial for the development of optical devices, such as limiters and switches, which are essential components in photonic technology (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Hydrate Formation and Inhibition
A study by Li and Wang (2015) on the acceleration of nucleation of clathrate hydrates by hydrophobized particles emphasizes the significance of dimethylaminophenyl derivatives in energy and environmental sciences. This research is particularly relevant for the oil and gas industry, where hydrate formation poses significant challenges (Li & Wang, 2015).
Safety and Hazards
4-Dimethylaminophenylglyoxal hydrate is classified under the GHS07 hazard class . The compound is harmful if swallowed (Hazard Statement: H315;H319;H335) and precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKMNOZLZXDGBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)
![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)
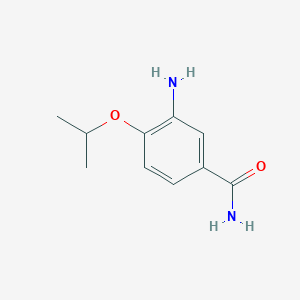





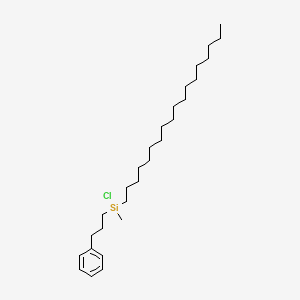
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin](/img/structure/B6590660.png)
